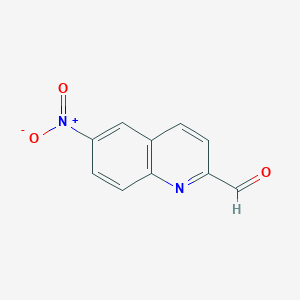

6-Nitroquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUDHYSDNNTOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405702 | |

| Record name | 6-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59500-67-3 | |

| Record name | 6-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 6-Nitroquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-nitroquinoline-2-carbaldehyde, a key heterocyclic building block. We will delve into its synthesis, physicochemical and spectroscopic properties, characteristic reactivity, and potential applications, particularly in the field of medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[1][3] The introduction of a nitro group and a carbaldehyde functionality at the 6- and 2-positions, respectively, of the quinoline ring system endows 6-nitroquinoline-2-carbaldehyde with a unique electronic profile and versatile reactivity, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[4]

Synthesis of 6-Nitroquinoline-2-carbaldehyde: A Strategic Approach

The synthesis of 6-nitroquinoline-2-carbaldehyde can be strategically achieved through a two-step process starting from a readily available precursor, 2-methyl-6-nitroquinoline. This approach involves the initial synthesis of the quinoline core followed by the selective oxidation of the methyl group to the desired aldehyde.

Synthesis of the Precursor: 2-Methyl-6-nitroquinoline

While various methods for quinoline synthesis exist, a common and effective route to 2-methyl-6-nitroquinoline involves the Doebner-von Miller reaction. This reaction typically utilizes p-nitroaniline and an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst.

Oxidation of 2-Methyl-6-nitroquinoline to 6-Nitroquinoline-2-carbaldehyde

The key transformation in the synthesis of the title compound is the selective oxidation of the C2-methyl group. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups on heterocyclic rings, such as methylquinolines, to the corresponding aldehydes.[5][6][7] The reactivity of the 2-methyl group in quinolines is generally higher than that of a 4-methyl group, allowing for regioselective oxidation.[7]

Experimental Protocol: Synthesis of 6-Nitroquinoline-2-carbaldehyde

Materials:

-

2-Methyl-6-nitroquinoline

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-6-nitroquinoline (1 equivalent) in 1,4-dioxane.

-

Add selenium dioxide (1.1 to 1.5 equivalents) to the solution. The use of a slight excess of SeO₂ is recommended to ensure complete conversion.[6]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TCC). The reaction time can vary, but it is typically in the range of several hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated elemental selenium.

-

Neutralize the filtrate by washing with a saturated aqueous solution of sodium bicarbonate. This step is crucial to remove any acidic byproducts, such as selenic acid, which can interfere with the isolation of the aldehyde.[6]

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 6-nitroquinoline-2-carbaldehyde by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield 6-nitroquinoline-2-carbaldehyde as a solid.

Physicochemical and Spectroscopic Characterization

A thorough characterization of 6-nitroquinoline-2-carbaldehyde is essential for its identification and for ensuring its purity for subsequent applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-nitroquinoline-2-carbaldehyde.

| Property | Value | Reference |

| CAS Number | 59500-67-3 | [8] |

| Molecular Formula | C₁₀H₆N₂O₃ | [8] |

| Molecular Weight | 202.17 g/mol | [9] |

| Boiling Point | 410.8°C at 760 mmHg | [8] |

| Density | 1.441 g/cm³ | [8] |

| Flash Point | 202.3°C | [8] |

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the quinoline ring will exhibit a complex splitting pattern in the aromatic region (δ 7.0 - 9.0 ppm), with the exact chemical shifts and coupling constants being influenced by the electron-withdrawing effects of the nitro and aldehyde groups.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most deshielded, with a chemical shift in the range of δ 190 - 200 ppm. The aromatic carbons will resonate in the region of δ 120 - 150 ppm.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde is expected around 1700-1720 cm⁻¹. The nitro group will exhibit two strong stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 202, corresponding to the molecular formula C₁₀H₆N₂O₃. The fragmentation pattern will provide further structural information.

Reactivity and Synthetic Applications

The presence of both an aldehyde and a nitro group on the quinoline scaffold makes 6-nitroquinoline-2-carbaldehyde a versatile synthon for the construction of more complex heterocyclic systems.

Reactions of the Aldehyde Group

The aldehyde functionality is a reactive handle for a variety of chemical transformations, including:

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are important intermediates in the synthesis of various biologically active compounds.[12][13] The reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol.

-

Hydrazone Synthesis: Reaction with hydrazine and its derivatives (e.g., phenylhydrazine, thiosemicarbazide) affords the corresponding hydrazones.[14][15] These derivatives are also of interest in medicinal chemistry due to their potential biological activities.[16][17][18]

-

Wittig Reaction: Reaction with phosphorus ylides can be used to extend the carbon chain and introduce a double bond.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reactions of the Nitro Group

The nitro group can also be transformed to introduce further diversity:

-

Reduction to an Amine: The nitro group can be readily reduced to an amino group (6-aminoquinoline-2-carbaldehyde) using various reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation. This amino group can then be further functionalized.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the quinoline ring for nucleophilic aromatic substitution reactions under certain conditions.

Illustrative Reaction Workflow: Synthesis of a Schiff Base Derivative

Caption: General workflow for the synthesis of a Schiff base from 6-nitroquinoline-2-carbaldehyde.

Applications in Medicinal Chemistry

Quinoline derivatives are of significant interest in drug discovery.[3][19] The presence of the nitro group in 6-nitroquinoline-2-carbaldehyde is particularly noteworthy, as nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[20] The aldehyde functionality provides a convenient point for the introduction of various pharmacophores through the formation of Schiff bases, hydrazones, and other derivatives. This allows for the generation of compound libraries for high-throughput screening and the exploration of structure-activity relationships (SAR).

The reduction of the nitro group to an amine opens up another avenue for derivatization, enabling the synthesis of amides, sulfonamides, and other functionalities that can modulate the physicochemical and biological properties of the molecule.

Conclusion

6-Nitroquinoline-2-carbaldehyde is a valuable and versatile building block in organic synthesis with significant potential for applications in medicinal chemistry. Its synthesis via the oxidation of 2-methyl-6-nitroquinoline is a practical approach. The dual reactivity of the aldehyde and nitro groups provides a rich platform for chemical modifications, enabling the creation of diverse molecular architectures for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to explore the full potential of this important heterocyclic intermediate.

References

-

A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications. [Link][5]

-

A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Tandfonline. [Link][6]

-

6-QUINOLINECARBOXALDEHYDE - Physico-chemical Properties. ChemBK. [Link]

-

Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. National Institutes of Health. [Link][7]

-

Browsing by Subject "Aromatic compounds-Oxidation.". Emporia ESIRC. [Link].

-

Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Hrčak. [Link]

-

Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. ResearchGate. [Link][3]

-

Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. ACECR. [Link][12]

-

SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. Vietnam Academy of Science and Technology. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link][1]

-

Nitrogen oxides/selenium dioxide-mediated benzylic oxidations | Request PDF. ResearchGate. [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link][21]

-

Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells. PubMed. [Link]

-

A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link][13]

-

Reaction of compounds 5 and 6 with hydrazines | Download Table. ResearchGate. [Link][14]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link][2]

-

Quinoline, 6-nitro-. NIST WebBook. [Link]

-

2-Methyl-6-nitroquinoline. NIST WebBook. [Link]

-

Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. PubMed Central. [Link][16]

-

METAL COMPLEXES OF SCHIFF BASES DERIVED FROM QUINOXALINE-2-CARBOXALDE –A PROMISING CANDIDATE IN CATALYSIS, MEDICINE AND MATERI. ResearchGate. [Link]

-

Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs. Journal of Medicinal Chemistry. [Link]

-

Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. [Link][15]

-

Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PubMed Central. [Link][17]

-

Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. ResearchGate. [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 6-Nitroquinoline-2-carbaldehyde | C10H6N2O3 | CID 4712256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. asianpubs.org [asianpubs.org]

- 13. chemijournal.com [chemijournal.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities | MDPI [mdpi.com]

- 16. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

"6-Nitroquinoline-2-carbaldehyde chemical structure and IUPAC name"

<

Abstract

6-Nitroquinoline-2-carbaldehyde is a pivotal heterocyclic compound characterized by a quinoline scaffold substituted with a nitro group at the 6-position and a formyl (aldehyde) group at the 2-position. This unique arrangement of functional groups imparts significant reactivity, making it a highly valuable and versatile building block in synthetic organic chemistry. Its primary utility lies in its role as a key intermediate for the synthesis of a diverse array of more complex heterocyclic structures. Researchers in medicinal chemistry and drug discovery leverage this compound to develop novel therapeutic agents, with derivatives showing potential antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, serving as a critical resource for researchers and drug development professionals.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure.

Nomenclature and Identifiers

-

IUPAC Name: 6-nitroquinoline-2-carbaldehyde[1]

-

Synonyms: 6-Nitro-2-quinolinecarboxaldehyde, 6-Nitroquinoline-2-carboxaldehyde

-

CAS Number: 59500-67-3[1]

-

Molecular Weight: 202.17 g/mol [1]

A summary of key chemical identifiers is presented in Table 1.

Table 1: Chemical Identifiers for 6-Nitroquinoline-2-carbaldehyde

| Identifier | Value | Source |

| IUPAC Name | 6-nitroquinoline-2-carbaldehyde | PubChem[1] |

| CAS Number | 59500-67-3 | BenchChem[1] |

| PubChem CID | 4712256 | PubChem[2] |

| Molecular Formula | C₁₀H₆N₂O₃ | PubChem[2] |

| Molecular Weight | 202.17 g/mol | BenchChem[1] |

| InChI | InChI=1S/C10H6N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-6H | PubChem[1] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)N(=O)=O)N=C1C=O | PubChem |

Chemical Structure

The molecular architecture of 6-Nitroquinoline-2-carbaldehyde consists of a fused bicyclic quinoline ring system. The electron-withdrawing nitro group (-NO₂) at position 6 and the aldehyde group (-CHO) at position 2 are critical to its chemical behavior.

Caption: Chemical structure of 6-Nitroquinoline-2-carbaldehyde.

Synthesis and Reactivity

The synthesis of 6-Nitroquinoline-2-carbaldehyde is a multi-step process that typically starts from simpler quinoline derivatives. The reactivity of the molecule is dominated by its two functional groups.

Synthetic Approach

While various specific protocols exist, a general and plausible synthetic workflow involves the oxidation of a precursor molecule, such as 2-methyl-6-nitroquinoline.

Caption: General synthetic workflow for 6-Nitroquinoline-2-carbaldehyde.

Causality in Experimental Choices: The choice of an oxidizing agent is critical. Selenium dioxide (SeO₂) is often favored for the selective oxidation of benzylic methyl groups to aldehydes without over-oxidizing to a carboxylic acid or aggressively degrading the sensitive nitro-aromatic system. The reaction conditions, such as solvent (e.g., dioxane, ethanol) and temperature, are optimized to maximize yield and minimize side-product formation.

Chemical Reactivity

The molecule's reactivity is a tale of two functionalities:

-

Aldehyde Group: The aldehyde at the C-2 position is highly electrophilic and serves as a prime site for nucleophilic attack. This allows for a wide range of condensation reactions. For instance, it readily reacts with primary amines to form stable imines (Schiff bases), a transformation frequently exploited in the synthesis of biologically active compounds.[4]

-

Nitro Group: The electron-withdrawing nitro group at the C-6 position deactivates the benzene ring towards electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂) using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This conversion is a key step in creating derivatives with different electronic and pharmacological profiles.

Applications in Research and Drug Development

6-Nitroquinoline-2-carbaldehyde is not typically an end-product but rather a crucial intermediate. Its value lies in providing a robust scaffold that can be elaborated into a diverse library of compounds for biological screening.

Precursor for Bioactive Molecules

The quinoline nucleus is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. By using 6-Nitroquinoline-2-carbaldehyde as a starting point, chemists can synthesize novel quinoline derivatives for various therapeutic targets.[5][6]

-

Anticancer Agents: The quinoline scaffold is present in several compounds with demonstrated anticancer properties.[1][7] Derivatives are often designed to intercalate with DNA or inhibit key enzymes involved in cell proliferation.

-

Antimicrobial Agents: Quinoline derivatives have a long history as antimicrobial agents.[1][7] The aldehyde can be converted into hydrazones or thiosemicarbazones, classes of compounds known for their antibacterial and antifungal activities.

-

Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory effects.[1][7]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol details a representative reaction, demonstrating the utility of the aldehyde group.

Objective: To synthesize an imine (Schiff base) from 6-Nitroquinoline-2-carbaldehyde and a primary amine (e.g., aniline).

Materials:

-

6-Nitroquinoline-2-carbaldehyde (1.0 mmol)

-

Aniline (1.0 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic amount, 1-2 drops)

Procedure:

-

Dissolve 6-Nitroquinoline-2-carbaldehyde in ethanol in a round-bottom flask.

-

Add aniline to the solution, followed by the catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution upon cooling.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Self-Validation: Characterize the product using NMR, IR, and mass spectrometry to confirm the formation of the C=N imine bond and verify the molecular weight.

Spectroscopic and Physical Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Spectroscopic Data (Predicted)

While experimental spectra should always be obtained, the expected signals provide a benchmark for validation.

-

¹H-NMR: Protons on the quinoline ring are expected to appear in the aromatic region (δ 7.5-9.0 ppm). The aldehyde proton is a highly characteristic singlet, shifted significantly downfield (δ 9.5-10.5 ppm), due to the deshielding effect of the carbonyl group.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde will appear around 1700 cm⁻¹. Vibrations for the nitro group (N-O) will be visible as two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch).[1]

Table 2: Summary of Physicochemical Properties

| Property | Value/Description | Reference |

| Physical State | Solid, likely a yellow or off-white powder | [8] |

| Solubility | Generally soluble in organic solvents like DMF, Chloroform | [9] |

| Melting Point | Data not consistently available; requires experimental determination |

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust, fumes, or vapors.

-

Hazard Statements: While specific GHS classifications for this exact compound are not universally listed, related nitro-aromatic and aldehyde compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.[11]

Conclusion

6-Nitroquinoline-2-carbaldehyde is a compound of significant strategic importance in synthetic chemistry. Its well-defined reactivity, centered on the aldehyde and nitro functional groups, provides chemists with a reliable and versatile platform for constructing complex molecular architectures. Its role as a key intermediate in the synthesis of potentially therapeutic agents ensures its continued relevance in the fields of medicinal chemistry and drug discovery. This guide has provided the core technical information necessary for researchers to understand, handle, and effectively utilize this valuable chemical building block.

References

-

PubChem. (n.d.). 6-Nitroquinoline-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link][2]

-

PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link][8]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link][5]

-

ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from a diagram within a research paper context. (Note: A direct, stable URL to the specific research paper is ideal but can be transient on platforms like ResearchGate. The citation acknowledges the source platform.)[6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Nitroquinoline-2-carbaldehyde | C10H6N2O3 | CID 4712256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-NITROQUINOLINE-2-CARBALDEHYDE [chemicalbook.com]

- 4. Buy 6-Fluoro-5-nitroquinoline-2-carbaldehyde (EVT-12018339) [evitachem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

"physicochemical properties of 6-Nitroquinoline-2-carbaldehyde"

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitroquinoline-2-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

6-Nitroquinoline-2-carbaldehyde (CAS No. 59500-67-3) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a quinoline core functionalized with both a highly reactive aldehyde group at the 2-position and an electron-withdrawing nitro group at the 6-position, endows it with a versatile reactivity profile. This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, chemical reactivity, synthesis, and applications. Authored from the perspective of a senior application scientist, this document synthesizes theoretical knowledge with practical, field-proven insights, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Chemical Identity and Molecular Structure

6-Nitroquinoline-2-carbaldehyde is a derivative of quinoline, an aromatic heterocyclic compound. The presence of the aldehyde and nitro functional groups makes it a valuable intermediate for constructing more complex molecular frameworks.[1]

Caption: Chemical Structure of 6-Nitroquinoline-2-carbaldehyde.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 6-nitroquinoline-2-carbaldehyde | [1] |

| CAS Number | 59500-67-3 | [1] |

| Molecular Formula | C₁₀H₆N₂O₃ | [2] |

| Molecular Weight | 202.17 g/mol | [1] |

| InChIKey | BOUDHYSDNNTOQD-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1ncc2ccc(cc2c1)[O-] | N/A |

Physicochemical Properties

The physicochemical properties of 6-Nitroquinoline-2-carbaldehyde are dictated by its aromatic, heterocyclic nature and the polarity induced by the nitro and carbonyl groups.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | Expected to be an off-white or yellow powder. | Based on related compounds like 6-Nitroquinoline.[3] |

| Melting Point | Data not available. | Related compounds like 6-Nitroquinoline melt at 151-153 °C, suggesting this compound is a solid at room temperature.[4] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from its chemical structure. |

Spectroscopic Profile

-

¹H NMR: The proton spectrum would be complex due to the substituted quinoline ring, showing signals in the aromatic region (typically δ 7.5-9.5 ppm). A distinct singlet for the aldehyde proton (CHO) would be expected at a downfield chemical shift, likely δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

¹³C NMR: The carbon spectrum would show multiple signals in the aromatic region (δ 120-150 ppm). The carbonyl carbon of the aldehyde would be highly deshielded, appearing significantly downfield (δ 190-200 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to its key functional groups. A strong, sharp peak for the C=O stretch of the aldehyde is expected around 1690-1710 cm⁻¹.[5] Additionally, characteristic peaks for the N-O stretching of the nitro group would appear around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (202.17). Common fragmentation patterns would involve the loss of the aldehyde group (-CHO) and the nitro group (-NO₂).[6]

Chemical Reactivity and Synthetic Utility

The synthetic value of 6-Nitroquinoline-2-carbaldehyde stems from the distinct and complementary reactivity of its two primary functional groups. The electron-withdrawing nature of both the quinoline nitrogen and the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[7]

Reactions of the Aldehyde Group

The aldehyde moiety is a versatile handle for a wide range of chemical transformations:

-

Nucleophilic Addition: Reacts readily with Grignard reagents and organolithium compounds to form secondary alcohols.

-

Condensation Reactions: Undergoes condensation with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with active methylene compounds in Knoevenagel condensations.

-

Wittig Reaction: Can be converted to alkenes via reaction with phosphorus ylides.

-

Oxidation: Can be oxidized to the corresponding 6-nitroquinoline-2-carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Can be selectively reduced to 6-nitroquinolin-2-yl)methanol using mild reducing agents such as sodium borohydride.

Caption: Key reactions involving the aldehyde group.

Reactions of the Nitro Group

The nitro group is a critical functional group, primarily for its ability to be converted into an amine, which is a cornerstone transformation in the synthesis of many pharmaceuticals.[1]

-

Reduction to Amine: The most significant reaction of the nitro group is its reduction to a primary amine (6-aminoquinoline-2-carbaldehyde). This transformation is fundamental for introducing a key nucleophilic site and is typically achieved via catalytic hydrogenation (e.g., H₂/Pd-C) or with reducing metals in acidic media (e.g., SnCl₂, Fe/HCl).[8] This opens pathways for amide bond formation, diazotization, and other amine-based chemistry.

Caption: Reduction of the nitro group to a primary amine.

Synthesis

The synthesis of substituted quinoline carbaldehydes is often achieved through formylation reactions on a pre-existing quinoline core. The Vilsmeier-Haack reaction is a powerful and widely documented method for this purpose, involving the reaction of an electron-rich aromatic or heteroaromatic substrate with the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[9] While a specific documented synthesis for 6-Nitroquinoline-2-carbaldehyde was not found in the provided results, a plausible route would involve the formylation of a suitable 6-nitroquinoline precursor.

Applications in Research and Development

The quinoline scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities.[10][11] 6-Nitroquinoline-2-carbaldehyde serves as a key intermediate in the development of novel therapeutics.

-

Pharmaceutical Research: It is a valuable precursor for potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.[1] The dual functionality allows for the systematic modification and generation of compound libraries for structure-activity relationship (SAR) studies.

-

Materials Science: The quinoline backbone is also leveraged in the creation of fluorescent dyes and chemical sensors for optical applications.[1]

Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for key experimental choices. These are representative procedures based on established chemical principles for analogous compounds.

Protocol 1: Synthesis of a Schiff Base from 6-Nitroquinoline-2-carbaldehyde

This protocol demonstrates the reactivity of the aldehyde group. Schiff base formation is a fundamental step in many synthetic pathways, including reductive amination.

Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 6-Nitroquinoline-2-carbaldehyde (1.0 mmol, 202.2 mg) in 15 mL of anhydrous ethanol. Stir the solution at room temperature until the solid is fully dissolved.

-

Causality: Ethanol is chosen as a solvent as it dissolves both the aldehyde and many primary amines, and it is relatively inert. Anhydrous conditions prevent competitive hydrolysis of the resulting imine.

-

-

Nucleophile Addition: To the stirred solution, add the desired primary amine (e.g., aniline, 1.05 mmol, 97.8 mg). Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Causality: A slight excess of the amine ensures complete consumption of the limiting aldehyde. The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.

-

-

Reaction Monitoring: Fit the flask with a condenser and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Self-Validation: TLC allows for visual confirmation of the consumption of the starting material (aldehyde) and the formation of a new, typically less polar, product spot (the imine).

-

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel.

-

Causality: Cooling reduces the solubility of the product, often allowing for simple isolation. Filtration and washing remove soluble impurities.

-

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes a standard method for converting the nitro group into a synthetically versatile amino group.

Methodology:

-

Reagent Preparation: In a 100 mL three-neck flask equipped with a magnetic stirrer and a reflux condenser, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g) to 20 mL of concentrated hydrochloric acid. Stir until the salt dissolves.

-

Causality: Tin(II) chloride in strong acid is a classic and effective reducing agent for aromatic nitro groups. The acidic medium is crucial for the reaction mechanism.

-

-

Substrate Addition: Add 6-Nitroquinoline-2-carbaldehyde (1.0 mmol, 202.2 mg) to the acidic solution.

-

Reaction: Heat the mixture to 60-70°C with stirring for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Self-Validation: The disappearance of the starting material on the TLC plate indicates the reaction is complete. The product, being an amine, will have a different Rf value.

-

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by the slow addition of a saturated sodium hydroxide (NaOH) solution until the pH is basic (pH > 10). A precipitate of tin hydroxides will form.

-

Causality: Basification is critical to deprotonate the product amine (Ar-NH₃⁺ → Ar-NH₂) and precipitate the tin salts, allowing for extraction of the free amine.

-

-

Extraction and Purification: Extract the aqueous slurry with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 6-aminoquinoline-2-carbaldehyde. The product can be further purified by recrystallization or column chromatography.

Safety Information

While specific toxicity data for 6-Nitroquinoline-2-carbaldehyde is not available, data for the parent compound, 6-nitroquinoline, indicates potential hazards.[3] It should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (gloves, safety glasses).

-

GHS Hazard Statements (inferred from 6-Nitroquinoline): Harmful if swallowed, harmful in contact with skin, harmful if inhaled, suspected of causing cancer.[3]

Conclusion

6-Nitroquinoline-2-carbaldehyde is a high-value chemical intermediate characterized by its dual reactivity. The aldehyde group provides a gateway for C-C and C-N bond formation through a variety of classical organic reactions, while the nitro group serves as a masked amine, crucial for introducing nitrogen-based functionality. This unique combination makes it an indispensable tool for researchers in drug discovery and materials science, enabling the efficient synthesis of complex molecular targets.

References

- 6-Nitroquinoline-2-carbaldehyde|CAS 59500-67-3 - Benchchem.

- 6-Nitroquinoline-2-carbaldehyde | C10H6N2O3 | CID 4712256 - PubChem.

- Supporting Inform

- 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem.

- 6-Nitroquinoline - SpectraBase.

- 6-Nitroquinoline 98 613-50-3 - Sigma-Aldrich.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

- The Role of Quinoline Deriv

- Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchG

- An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde - Benchchem.

- Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis - Benchchem.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Nitroquinoline-2-carbaldehyde | C10H6N2O3 | CID 4712256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-硝基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijsr.net [ijsr.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data for 6-Nitroquinoline-2-carbaldehyde (NMR, IR, MS)"

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Nitroquinoline-2-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic data required for the unequivocal identification and characterization of 6-Nitroquinoline-2-carbaldehyde (C₁₀H₆N₂O₃, Molecular Weight: 202.17 g/mol ).[1] For researchers and professionals in drug development and organic synthesis, precise structural confirmation is paramount. This document synthesizes predictive data based on analogous structures and established spectroscopic principles to offer a robust analytical framework.

We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies described herein are designed as self-validating systems, ensuring reproducibility and accuracy in the laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing a detailed map of the carbon and hydrogen atoms within a molecule. For 6-Nitroquinoline-2-carbaldehyde, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the quinoline ring.

Expert Insights: Predicting the NMR Spectrum

¹H NMR (Proton NMR) Data

The aldehyde proton (-CHO) is expected to be the most downfield signal, appearing as a singlet above 10 ppm due to its direct attachment to the carbonyl group. The protons on the quinoline ring will appear in the aromatic region (typically 7.5-9.0 ppm), with their specific shifts dictated by their proximity to the withdrawing groups.

¹³C NMR (Carbon NMR) Data

The carbonyl carbon of the aldehyde will be the most downfield carbon signal, typically appearing around 190 ppm. The carbons directly attached to the nitro group (C6) and the nitrogen atom within the ring (C2, C8a) will also be significantly deshielded.

Predicted NMR Data Summary

| Data Type | Predicted Chemical Shift (δ) / ppm | Key Structural Feature |

| ¹H NMR | > 10.0 (singlet) | Aldehyde Proton (CHO) |

| 7.5 - 9.0 (multiplets, doublets) | Aromatic Protons (Quinoline Ring) | |

| ¹³C NMR | ~190 | Aldehyde Carbonyl (C=O) |

| 120 - 160 | Aromatic & Heterocyclic Carbons |

Protocol for NMR Data Acquisition

A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 6-Nitroquinoline-2-carbaldehyde sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

The choice of solvent is critical; CDCl₃ is a common starting point for many organic compounds.[3]

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the ¹H NMR signals and pick the peaks for both spectra.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For 6-Nitroquinoline-2-carbaldehyde, IR is crucial for confirming the presence of the aldehyde and nitro groups.

Expert Insights: Characteristic Vibrational Frequencies

The IR spectrum is dominated by absorptions corresponding to specific bond vibrations. The most prominent peaks for this molecule will be the strong carbonyl (C=O) stretch of the aldehyde and the characteristic stretches of the nitro (NO₂) group.

Predicted IR Data Summary

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |

| 2850 & 2750 | C-H Stretch | Aldehyde (Fermi doublet) | Weak to Medium |

| 1710-1690 | C=O Stretch | Aldehyde Carbonyl | Strong |

| 1600-1475 | C=C Stretch | Aromatic Ring | Medium |

| 1550 & 1350 | N=O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) | Strong |

Reference data for typical IR absorption frequencies.[5]

Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid 6-Nitroquinoline-2-carbaldehyde sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Conclusion

The comprehensive spectroscopic analysis of 6-Nitroquinoline-2-carbaldehyde, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. While direct spectral data may be limited, a thorough understanding of spectroscopic principles and comparative analysis with related structures allows for a highly accurate prediction and interpretation of its spectral features. The protocols and data presented in this guide serve as a robust framework for researchers in the chemical and pharmaceutical sciences, ensuring the integrity and quality of their scientific investigations.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitroquinoline | C9H6N2O2 | CID 11945. Retrieved from [Link]

-

Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Nitroquinoline. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitroquinoline-2-carbaldehyde | C10H6N2O3 | CID 4712256. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Quinoline, 6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

Sources

"reactivity of the aldehyde group in 6-Nitroquinoline-2-carbaldehyde"

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Nitroquinoline-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroquinoline-2-carbaldehyde is a pivotal synthetic intermediate, distinguished by a highly reactive aldehyde functionality affixed to a strongly electron-deficient heterocyclic core.[1] The convergence of the electron-withdrawing properties of the quinoline ring and the potent nitro group at the C6 position renders the C2-aldehyde exceptionally electrophilic. This heightened reactivity makes it a versatile precursor for a diverse array of chemical transformations, including condensation, oxidation, reduction, and olefination reactions. This guide provides an in-depth analysis of the electronic factors governing the aldehyde's reactivity, detailed experimental protocols for its key transformations, and insights into its application in the synthesis of complex molecules for pharmaceutical research and materials science.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a carbaldehyde group onto this privileged structure, particularly in conjunction with other functional groups like the nitro group, creates a powerful building block for synthetic diversification. 6-Nitroquinoline-2-carbaldehyde serves as a prime example, offering a reactive handle for constructing complex molecular architectures relevant to modern drug discovery.[2][4]

Core Reactivity Analysis: Electronic and Steric Influences

The chemical behavior of the aldehyde group in 6-Nitroquinoline-2-carbaldehyde is fundamentally dictated by the electronic landscape of the quinoline ring system.

-

Inductive and Mesomeric Effects: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing inductive effect (-I). Furthermore, the nitro group at the C6 position is one of the most powerful electron-withdrawing groups, operating through both inductive (-I) and mesomeric (-M) effects.

-

Enhanced Electrophilicity: These combined effects systematically pull electron density away from the entire ring system, including the C2 position where the aldehyde is attached. This significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it far more electrophilic and susceptible to nucleophilic attack compared to benzaldehyde or even other quinoline carbaldehydes lacking the nitro substituent.[5][6][7]

-

Steric Considerations: The aldehyde at the C2 position is sterically accessible, posing minimal hindrance to the approach of nucleophiles. This combination of high electronic activation and low steric hindrance is the cornerstone of its versatile reactivity.

Caption: Electronic influences enhancing the electrophilicity of the aldehyde.

Key Chemical Transformations and Protocols

The enhanced electrophilicity of the aldehyde group allows it to participate readily in a variety of fundamental organic reactions. The following sections provide the mechanistic basis and actionable protocols for these transformations.

Condensation Reactions: Synthesis of Schiff Bases

The reaction with primary amines to form Schiff bases (imines) is a hallmark of aldehyde chemistry. This reaction is often a crucial step in the synthesis of novel ligands and biologically active compounds.[8][9] The high reactivity of 6-Nitroquinoline-2-carbaldehyde facilitates this condensation, often proceeding efficiently under mild conditions.

This protocol is adapted from methodologies for analogous heterocyclic aldehydes.[9]

-

Reagent Preparation: In a round-bottom flask, dissolve 6-Nitroquinoline-2-carbaldehyde (1.0 mmol) in absolute ethanol (15 mL).

-

Amine Addition: To this solution, add the desired primary amine (1.05 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Equip the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture) to obtain the purified Schiff base.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine proton signal (~8-9 ppm) in the ¹H NMR spectrum are indicative of product formation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Electronic Influence of the Nitro Group on the Quinoline Ring: A Technical Guide for Researchers

Introduction

Quinoline, a heterocyclic aromatic compound, forms the structural backbone of numerous synthetic and natural products, particularly in the realm of pharmaceuticals and materials science.[1] Its reactivity and properties are intrinsically linked to the electron distribution within its fused bicyclic system. The introduction of substituents, such as the nitro group (-NO2), profoundly alters this electronic landscape, thereby modulating the molecule's chemical behavior and potential applications. This guide provides an in-depth analysis of the electronic effects of the nitro group on the quinoline ring, offering insights for researchers, scientists, and professionals in drug development.

The nitro group is a potent electron-withdrawing moiety, exerting its influence through both inductive and resonance effects.[2][3] Its presence on the quinoline ring deactivates the molecule towards electrophilic substitution while simultaneously activating it for nucleophilic attack.[4][5] The position of the nitro group is a critical determinant of these electronic perturbations, leading to distinct reactivity patterns and properties for different nitroquinoline isomers.

Fundamental Electronic Properties of the Quinoline Ring

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring system and a lower electron density on the carbon atoms of the pyridine ring compared to the carbocyclic ring. This inherent electronic distribution makes the benzene ring portion more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic attack.

Under acidic conditions, the nitrogen atom is protonated, forming the quinolinium ion. This further deactivates the entire ring system towards electrophilic attack, with any substitution preferentially occurring on the benzene ring.[6]

The Dual Electronic Nature of the Nitro Group

The nitro group exerts a powerful electron-withdrawing effect through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached ring through the sigma bond network.[7] This effect is distance-dependent, being strongest at the position of substitution and diminishing with distance.[8]

-

Resonance Effect (-M or -R): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms through resonance.[9] This effect is most pronounced when the nitro group is at positions that are in direct conjugation with the rest of the pi-system, specifically the ortho and para positions relative to a given point of interest.[10]

These combined effects significantly reduce the electron density of the aromatic ring, making it less reactive towards electrophiles.[4] Conversely, this electron deficiency makes the ring more susceptible to attack by nucleophiles.[11]

Positional Dependence of Electronic Effects in Nitroquinolines

The impact of the nitro group on the quinoline ring's electronic properties is highly dependent on its position of substitution.

Substitution on the Benzene Ring (Positions 5, 6, 7, and 8)

When the nitro group is located on the carbocyclic ring, it primarily influences the reactivity of that ring.

-

Positions 5 and 8: Nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[6] In these positions, the nitro group strongly deactivates the benzene ring towards further electrophilic substitution. The electron-withdrawing effects are transmitted throughout the entire quinoline system, leading to a decrease in the basicity of the quinoline nitrogen.[10]

-

Positions 6 and 7: A nitro group at these positions also deactivates the benzene ring. The deactivating influence on the pyridine ring is less pronounced compared to substitution at the 5 and 8 positions due to the increased distance from the heteroatom.

Substitution on the Pyridine Ring (Positions 2, 3, and 4)

Direct nitration of the pyridine ring in quinoline is difficult due to the deactivating effect of the nitrogen atom.[5] However, nitro groups can be introduced through other synthetic routes.

-

Positions 2 and 4: A nitro group at the 2 or 4-position strongly activates these positions for nucleophilic aromatic substitution (SNAr).[12] The negative charge of the Meisenheimer complex intermediate can be effectively delocalized onto the nitro group, stabilizing the transition state.

-

Position 3: A nitro group at the 3-position has a less pronounced activating effect for nucleophilic substitution compared to the 2 and 4 positions, as the negative charge in the intermediate cannot be directly delocalized onto the nitro group through resonance.

The following diagram illustrates the resonance and inductive effects of a nitro group at the 5-position of the quinoline ring.

Caption: Electronic effects of the nitro group at the 5-position of quinoline.

Spectroscopic Characterization of Electronic Effects

The electronic perturbations caused by the nitro group can be observed and quantified using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for probing the electron density at different positions of the quinoline ring.[13]

-

¹H NMR: The strong electron-withdrawing nature of the nitro group causes a downfield shift (higher ppm values) for the protons on the quinoline ring, particularly those in close proximity to the nitro group. The magnitude of this shift can provide a qualitative measure of the electron deficiency at each position.

-

¹³C NMR: Similarly, the carbon atoms of the quinoline ring experience a downfield shift in the ¹³C NMR spectrum upon introduction of a nitro group. This effect is most pronounced for the carbon atom directly attached to the nitro group and other carbons where the electron density is significantly reduced through resonance.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the nitro group and observing its influence on the ring vibrations.[14] The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, typically in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The exact position of these bands can be influenced by the electronic environment of the quinoline ring.

UV-Visible (UV-Vis) Spectroscopy

The introduction of a nitro group, a strong chromophore, into the quinoline ring system leads to significant changes in the UV-Vis absorption spectrum.[15] Typically, a bathochromic shift (red shift) of the absorption maxima is observed, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[16]

| Spectroscopic Technique | Observed Effect of Nitro Group |

| ¹H NMR | Downfield shift of ring protons |

| ¹³C NMR | Downfield shift of ring carbons |

| IR | Characteristic symmetric and asymmetric stretching bands |

| UV-Vis | Bathochromic shift of absorption maxima |

Table 1: Summary of Spectroscopic Effects of the Nitro Group on the Quinoline Ring.

Experimental Protocols

Synthesis of Nitroquinolines

The synthesis of nitroquinolines is typically achieved through electrophilic nitration.

Protocol for Nitration of Quinoline:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Quinoline: Slowly add quinoline to the cold sulfuric acid while stirring.

-

Addition of Nitrating Agent: Add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinoline solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

-

Workup: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

-

Isolation: The precipitated nitroquinoline isomers can be collected by filtration, washed with water, and dried.

-

Purification: The mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by techniques such as fractional crystallization or column chromatography.

Note: This is a general procedure and may require optimization for specific applications. For a detailed procedure for the synthesis of 6-methoxy-8-nitroquinoline, refer to Organic Syntheses.[17]

Characterization Workflow

The following workflow outlines the steps for the comprehensive characterization of the electronic properties of synthesized nitroquinolines.

Caption: Workflow for the Characterization of Nitroquinolines.

Computational Analysis

Density Functional Theory (DFT) calculations provide a powerful theoretical framework for understanding the electronic structure and properties of nitroquinolines.[18][19] These computational methods can be used to:

-

Calculate the electron density distribution and molecular electrostatic potential surfaces, visually representing the electron-rich and electron-poor regions of the molecule.

-

Determine the energies of the HOMO and LUMO, providing insights into the electronic transitions observed in UV-Vis spectroscopy.[20]

-

Predict NMR chemical shifts, which can be compared with experimental data to validate the computational model.[13]

-

Model the reaction pathways for electrophilic and nucleophilic substitutions, helping to rationalize the observed regioselectivity.

Impact on Drug Development and Medicinal Chemistry

The electronic modifications induced by the nitro group have significant implications for the pharmacological properties of quinoline-based drugs.

-

Modulation of Bioactivity: The altered electron distribution can affect the binding affinity of the molecule to its biological target. For example, 8-hydroxy-5-nitroquinoline (nitroxoline) exhibits broad-spectrum antimicrobial activity.[21]

-

Pharmacokinetic Properties: The polarity and hydrogen bonding capacity of the molecule are influenced by the nitro group, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Toxicity: The nitro group can be a "toxicophore," as its reduction in vivo can lead to the formation of reactive intermediates.[3] Therefore, a thorough understanding of its electronic effects is crucial for designing safer drug candidates.

Conclusion

The electronic effects of the nitro group on the quinoline ring are a complex interplay of inductive and resonance phenomena that are highly dependent on the position of substitution. A comprehensive understanding of these effects is paramount for researchers and scientists working in organic synthesis, medicinal chemistry, and materials science. By leveraging a combination of synthetic chemistry, spectroscopic characterization, and computational modeling, it is possible to rationally design and develop novel quinoline derivatives with tailored electronic properties for a wide range of applications.

References

-

Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]

-

Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... Retrieved from [Link]

-

Ozeki, Y., et al. (n.d.). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. National Institutes of Health. Retrieved from [Link]

-

Jezuita, A., et al. (n.d.). Substituent effects of nitro group in cyclic compounds. ResearchGate. Retrieved from [Link]

-

Handzlik, J., et al. (2016, January 15). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

-

Fuson, R. C., et al. (n.d.). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES1. ACS Publications. Retrieved from [Link]

-

Quora. (2018, July 15). Why does the nitro group shows it affects only an ortho and para position but not act as a meta position? Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 5-Nitroquinoline: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

Ozeki, Y., et al. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. National Institutes of Health. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]

-

ResearchGate. (2025, August 8). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

-

Fuzik, T., et al. (2025, November 10). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. ResearchGate. Retrieved from [Link]

-

Pearson+. (2024, August 10). Though the nitro group is electron-withdrawing by resonance, when... Retrieved from [Link]

-

Gomez, H., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

-

Ostrowski, S., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene. Retrieved from [Link]

-

Quora. (2018, October 25). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? Retrieved from [Link]

-

Frontiers. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Retrieved from [Link]

-

PubMed. (n.d.). Growth and spectroscopic characterization of a new organic nonlinear optical crystal--8-hydroxyquinoline. Retrieved from [Link]

-

Solubility of Things. (n.d.). Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). What is a nucleophilic substitution reaction in nitro compounds? Retrieved from [Link]

-

ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

-

Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

-

Nepal Journals Online. (2024, December 23). Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT. Retrieved from [Link]

-

MDPI. (n.d.). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 10. quora.com [quora.com]

- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ck12.org [ck12.org]

- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Growth and spectroscopic characterization of a new organic nonlinear optical crystal--8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT | Journal of Institute of Science and Technology [nepjol.info]

- 21. mdpi.com [mdpi.com]

The Lynchpin of Novel Heterocycles: 6-Nitroquinoline-2-carbaldehyde as a Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this privileged class of heterocycles, 6-nitroquinoline-2-carbaldehyde emerges as a particularly valuable and versatile building block. The strategic placement of the electron-withdrawing nitro group and the reactive aldehyde functionality on the quinoline framework provides a powerful platform for the synthesis of a diverse array of complex molecular architectures.[2] This guide, intended for researchers and professionals in organic synthesis and drug development, provides a comprehensive overview of the synthesis, characterization, and synthetic applications of 6-nitroquinoline-2-carbaldehyde, underpinned by detailed experimental protocols and mechanistic insights.

Synthesis and Physicochemical Properties of 6-Nitroquinoline-2-carbaldehyde

The synthesis of 6-nitroquinoline-2-carbaldehyde is most effectively achieved through a two-step process commencing with the Skraup synthesis to construct the quinoline core, followed by a selective oxidation of a methyl group at the 2-position.

Synthesis of the Precursor: 2-Methyl-6-nitroquinoline

The initial step involves the synthesis of 2-methyl-6-nitroquinoline from p-nitroaniline. The Skraup reaction, a classic method for quinoline synthesis, is employed here.[3] This reaction involves the condensation of an aniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent. In this modified approach, crotonaldehyde, formed in situ from the dehydration of glycerol, reacts with p-nitroaniline.

Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline

-

Materials: p-Nitroaniline, glycerol, concentrated sulfuric acid, arsenic pentoxide (as an oxidizing agent).

-

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of p-nitroaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-